molecular formula C11H18N2O2 B12877190 3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid

3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12877190
M. Wt: 210.27 g/mol
InChI Key: JVUGYHZZSKKIKV-UHFFFAOYSA-N
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Description

3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with amino, tert-butyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with tert-butylamine and subsequent carboxylation. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic properties.

    Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-tert-butylpyrazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.

    3-Amino-5-tert-butyl-1,5-diaminopyrazole: Contains an additional amino group, offering different reactivity and applications.

Uniqueness

3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-amino-5-tert-butyl-1,4-dimethylpyrrole-2-carboxylic acid

InChI

InChI=1S/C11H18N2O2/c1-6-7(12)8(10(14)15)13(5)9(6)11(2,3)4/h12H2,1-5H3,(H,14,15)

InChI Key

JVUGYHZZSKKIKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1N)C(=O)O)C)C(C)(C)C

Origin of Product

United States

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